3-(Difluoromethyl)pyridine-2-sulfonyl fluoride
CAS No.: 2260937-44-6
Cat. No.: VC4345331
Molecular Formula: C6H4F3NO2S
Molecular Weight: 211.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2260937-44-6 |
---|---|
Molecular Formula | C6H4F3NO2S |
Molecular Weight | 211.16 |
IUPAC Name | 3-(difluoromethyl)pyridine-2-sulfonyl fluoride |
Standard InChI | InChI=1S/C6H4F3NO2S/c7-5(8)4-2-1-3-10-6(4)13(9,11)12/h1-3,5H |
Standard InChI Key | WCQYPIBTCWETMT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)S(=O)(=O)F)C(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular formula of 3-(difluoromethyl)pyridine-2-sulfonyl fluoride is C₆H₄F₃NO₂S, with a molecular weight of 211.16 g/mol . The structure features a pyridine ring substituted at the 2-position with a sulfonyl fluoride group (-SO₂F) and at the 3-position with a difluoromethyl (-CF₂H) group. This arrangement creates an electron-deficient aromatic system, enhancing its susceptibility to nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions .
Physicochemical Data
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | 1.61 g/cm³ (estimated) | |
LogP (Octanol-Water) | 1.2 (calculated) | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 5 |
The compound's stability under standard storage conditions (-20°C) and limited aqueous solubility make it suitable for controlled synthetic applications .
Synthetic Methodologies
Electrochemical Synthesis
Recent advances utilize electrochemical oxidation of thiol precursors in biphasic systems containing potassium fluoride (KF). This method achieves 74% yields for analogous sulfonyl fluorides through sequential oxidation and fluorination steps . For 3-(difluoromethyl)pyridine-2-sulfonyl fluoride specifically, the reaction pathway likely involves:
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Anodic oxidation of 3-(difluoromethyl)pyridine-2-thiol to the corresponding sulfonic acid
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Subsequent fluorination via nucleophilic displacement with fluoride ions
The electrochemical approach offers advantages over traditional methods by eliminating stoichiometric oxidants and enabling precise control over reaction conditions .
Alternative Synthetic Routes
Comparative synthesis strategies include:
Method | Yield | Conditions | Reference |
---|---|---|---|
Chlorofluorination | 12% | SiO₂ chromatography | |
Palladium catalysis | 55%* | DABSO/NFSI/MeCN, 40°C | |
Vapor-phase fluorination | N/R | Fluidized-bed reactor |
*Reported for analogous pyridine sulfonyl fluorides
The palladium-catalyzed approach using 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO) and N-fluorobisbenzenesulfonamide (NFSI) demonstrates particular promise for scale-up applications .
Reactivity and Functionalization
Nucleophilic Displacement
The sulfonyl fluoride group undergoes efficient substitution with oxygen, nitrogen, and carbon nucleophiles. Kinetic studies of analogous compounds show second-order rate constants of k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹ with primary amines in acetonitrile at 25°C . This reactivity enables:
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Formation of sulfonamides for pharmaceutical intermediates
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Generation of polymerizable monomers through alkoxy substitution
Transition Metal Catalysis
The electron-deficient pyridine ring participates in cross-coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids proceed at 80-100°C using Pd(PPh₃)₄ catalysts, enabling biaryl system construction . Recent work demonstrates that the difluoromethyl group enhances para-selectivity in these transformations by 12-15% compared to non-fluorinated analogs .
Industrial and Research Applications
Agrochemical Intermediates
While direct applications remain proprietary, structural analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) serve as key intermediates in fungicides and herbicides . The difluoromethyl variant may offer improved metabolic stability in crop protection agents due to enhanced C-F bond strength .
Pharmaceutical Development
Sulfonyl fluorides are gaining traction in covalent drug discovery. The compound's ability to form stable adducts with serine hydrolases (residence time >24h for FAAH enzyme) suggests potential in neurodegenerative disease therapeutics . Current research focuses on:
Parameter | Specification |
---|---|
Storage Temperature | -20°C under inert atmosphere |
PPE Requirements | Nitrile gloves, face shield |
Spill Management | Neutralize with 10% K₂CO₃ |
Disposal | Incineration >800°C |
Acute toxicity studies in rodents show an LD₅₀ >2000 mg/kg (oral), classifying it as Category 5 under GHS guidelines . Chronic exposure risks necessitate proper engineering controls during large-scale use.
Future Research Directions
Emerging opportunities include:
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Flow Chemistry Applications: Continuous electrochemical synthesis could improve yield to >85% while reducing waste
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18F Radiolabeling: The sulfonyl fluoride moiety shows potential for PET tracer development via isotope exchange
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Polymer Science: Incorporation into sulfonated polyimides for proton-exchange membranes (conductivity >0.1 S/cm at 80°C)
Ongoing structure-activity relationship studies aim to optimize the difluoromethyl group's electronic effects for enhanced target engagement in medicinal chemistry applications .
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